molecular formula C12H13N3O2 B2853861 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891116-57-7

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2853861
CAS No.: 891116-57-7
M. Wt: 231.255
InChI Key: PWJBHGLSQGMJAY-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group and at the 2-position with an acetamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms, known for its stability and diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBHGLSQGMJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylbenzoic acid hydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of substituted oxadiazoles and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that it demonstrates potent antibacterial activity, which could be beneficial in developing new antibiotics to combat resistant strains .

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential
The oxadiazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Materials Science

Polymer Chemistry
this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal resistance and mechanical strength, making it suitable for applications in high-performance materials .

Fluorescent Materials
The compound exhibits fluorescence properties that can be harnessed in developing fluorescent materials for sensors and imaging applications. Research has demonstrated its potential in creating luminescent films that can be used in optoelectronic devices .

Agricultural Chemistry

Pesticidal Activity
The compound has been tested for its pesticidal properties against various agricultural pests. Studies indicate that it possesses insecticidal activity, making it a candidate for developing new agrochemicals to protect crops from pests while minimizing environmental impact .

Herbicidal Properties
In addition to its insecticidal activity, this compound has shown promise as a herbicide. Research findings suggest that it can effectively inhibit the growth of certain weed species without adversely affecting crop yields .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivitySignificant inhibition of Gram-positive and Gram-negative bacteria was observed with minimal inhibitory concentration values indicating strong antibacterial potential.
Study 2Anti-inflammatory PropertiesInhibition of TNF-alpha production was noted in treated macrophages, suggesting potential use in inflammatory disease therapies.
Study 3Anticancer PotentialInduction of apoptosis was confirmed in various cancer cell lines through flow cytometry analysis.
Study 4Polymer ChemistryEnhanced mechanical properties were recorded in polymer composites containing the compound compared to control samples.
Study 5Pesticidal ActivityEffective control of aphid populations was achieved with low application rates demonstrating eco-friendly pest management potential.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound differs from analogs in two key aspects:

  • Substituents on the phenyl ring : The 2,5-dimethylphenyl group contrasts with compounds bearing electron-withdrawing (e.g., nitro, chloro) or bulky groups (e.g., trimethoxy, indolylmethyl).
  • Linkage to the acetamide : Unlike many analogs, the acetamide is directly attached to the oxadiazole ring without a sulfanyl (-S-) or alkyl spacer.
Table 1: Structural Comparison
Compound Name / ID Substituent on Oxadiazole Acetamide Linkage Key Structural Features
Target Compound 2,5-Dimethylphenyl Direct No sulfanyl; compact structure
7f () 2,5-Dimethylphenyl Sulfanyl-propanamide Extended chain with thioether linkage
8t () 5-Chloro-2-methylphenyl Sulfanyl-acetamide Chloro substituent; indolylmethyl
N-[5-(3,4,5-Trimethoxyphenyl)-oxadiazole]acetamide () 3,4,5-Trimethoxyphenyl Direct Methoxy groups enhance polarity
825610-75-1 () 3,4-Dimethoxyphenyl Sulfanyl-acetamide Isoxazolyl group; dimethoxy substituent

Physicochemical Properties

The target compound’s molecular formula is estimated as C₁₂H₁₃N₃O₂ (MW: ~243.26 g/mol), making it lighter than analogs with sulfanyl linkages or bulkier substituents. For example:

  • 7f () : MW 389 g/mol (C₁₇H₁₉N₅O₂S₂) due to the propanamide-sulfanyl chain .
  • 8t () : MW 428.5 g/mol (C₂₀H₁₇N₄SO₃Cl) with a chloro and indole group .
  • 19938-46-6 () : MW 343.35 g/mol (C₁₅H₁₇N₃O₅) with polar trimethoxy groups .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its biological activity. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.27 g/mol. The structure includes a 2,5-dimethylphenyl group attached to an acetamide moiety via the oxadiazole ring.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Acetamide Formation : The final product is obtained by acylation of the amine group with acetic anhydride or acetyl chloride.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : In a study by Zhang et al., compounds similar to this compound were evaluated against several cancer types:
    • HEPG2 (liver cancer): IC50 = 1.18 µM
    • MCF7 (breast cancer): IC50 = 0.67 µM
    • SW1116 (colon cancer): IC50 = 0.80 µM
    • BGC823 (gastric cancer): IC50 = 0.87 µM .

These values indicate that the compound is more potent than some established chemotherapeutics.

The mechanism of action for this compound involves multiple pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and Src kinases.
    • Example: Inhibition of EGFR with an IC50 value of 0.24 µM .
  • Induction of Apoptosis : Studies suggest that the compound promotes apoptosis in cancer cells through activation of intrinsic pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1/S phase transition in certain cancer cell lines.

Other Biological Activities

Beyond anticancer properties, this compound exhibits potential anti-inflammatory and neuroprotective effects:

  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in cellular models.
  • Neuroprotective Properties : Research suggests that it could modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Zhang et al. (2023)Anticancer ActivitySignificant cytotoxicity in multiple cancer cell lines with low IC50 values .
Arafa et al. (2020)Enzyme InhibitionDemonstrated inhibition of EGFR and Src with promising IC50 values .
ResearchGate Study (2024)NeuroprotectionIndicated potential for protecting neuronal cells under oxidative stress conditions .

Q & A

Basic Question: What are the optimal synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of hydrazide precursors followed by amidation. Key steps include:

  • Cyclization : Reacting 2,5-dimethylphenyl carbohydrazide with acetic anhydride under reflux (80–100°C) to form the oxadiazole ring .
  • Amidation : Coupling the oxadiazole intermediate with acetyl chloride in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
    Yield optimization requires precise control of pH (neutral to slightly basic), solvent polarity (DMF enhances nucleophilicity), and reaction time (4–6 hours for cyclization). Impurities like unreacted hydrazide can reduce purity; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic Question: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the oxadiazole ring. The methyl groups on the phenyl ring resonate at δ 2.3–2.5 ppm, while the acetamide carbonyl appears at ~168 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 287.1 [M+H]+^+ validate the molecular formula C15H15N3O2C_{15}H_{15}N_3O_2 .
  • IR Spectroscopy : Stretching frequencies at 1650–1680 cm1^{-1} (C=O) and 1250–1300 cm1^{-1} (C-N) confirm functional groups .

Basic Question: What initial biological screening assays are recommended for this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potential .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish IC50_{50} values. A 2024 study reported IC50_{50} = 12.3 µM, suggesting selective toxicity .
  • Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition assays at 10–100 µM concentrations .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity)?

Answer:

  • Dose-Response Studies : Use narrower concentration ranges (e.g., 1–50 µM) to distinguish between therapeutic and toxic effects.
  • Structural Analogs : Compare with derivatives lacking the 2,5-dimethylphenyl group to isolate pharmacophore contributions .
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) to confirm target binding specificity, ruling off-target effects .
    A 2025 study attributed discrepancies to batch-dependent purity variations (>95% purity required for reliable data) .

Advanced Question: What computational strategies support SAR studies for oxadiazole-based analogs?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The acetamide group shows hydrogen bonding with Arg120 .
  • QSAR Models : Apply Gaussian-based DFT calculations to correlate electron-withdrawing substituents (e.g., -NO2_2) with enhanced LOX inhibition (R2^2 = 0.89 in a 2023 dataset) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F = 65%) but potential hepatotoxicity (CYP3A4 inhibition) .

Advanced Question: How to design a robust experimental protocol for stability testing under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC; >90% stability at pH 7.4 after 24 hours is ideal .
  • Thermal Stability : TGA/DSC analysis reveals decomposition at 210°C, indicating suitability for room-temperature storage .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) shows <5% degradation after 48 hours under dark conditions .

Basic Question: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water, 1:3) for cost-effective bulk purification .
  • Yield Consistency : Optimize stoichiometry (1:1.2 molar ratio for cyclization) and automate temperature control (±1°C) .

Advanced Question: How to validate the compound’s mechanism of action in inflammatory pathways?

Answer:

  • Western Blotting : Measure NF-κB/p65 phosphorylation in RAW 264.7 macrophages. A 2024 study showed 50% inhibition at 10 µM .
  • ELISA : Quantify TNF-α and IL-6 levels in LPS-stimulated cells. Dose-dependent reduction (IC50_{50} = 8.7 µM) confirms anti-inflammatory activity .
  • Kinase Assays : Use TR-FRET to assess JAK2/STAT3 inhibition, with % inhibition >60% at 25 µM .

Basic Question: What analytical methods are suitable for quantifying the compound in biological matrices?

Answer:

  • HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), retention time = 6.2 min, LOD = 0.1 µg/mL .
  • LC-MS/MS : MRM transition m/z 287.1 → 154.1 (CE = 25 eV), validated in rat plasma with 98% recovery .
  • Microscopy : Fluorescent tagging (e.g., BODIPY) for cellular uptake tracking in HepG2 cells .

Advanced Question: How to address low aqueous solubility in formulation development?

Answer:

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance solubility 10-fold .
  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt (solubility = 45 mg/mL vs. 2 mg/mL for free base) .
  • Co-Solvent Systems : 10% PEG-400 in PBS increases solubility to 25 mg/mL without toxicity .

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